6-Methyl-1H-indole-4-carbonitrile
Description
Significance of the Indole (B1671886) Ring System in Medicinal Chemistry and Natural Products
The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and a ubiquitous component of natural products. nih.govbio-connect.nlmdpi.com Its prevalence stems from its role as a core component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a vast array of secondary metabolites with significant biological activities. mdpi.com
In nature, indole derivatives are widespread, found in plants, animals, fungi, and marine organisms. chim.it Notable examples include the neurotransmitter serotonin, the hormone melatonin, and plant growth hormones like indole-3-acetic acid. chim.it The structural diversity of indole alkaloids is immense, with over 4,100 known compounds, many of which exhibit potent biological effects such as antitumor, antimicrobial, and antiviral activities. mdpi.com This inherent bioactivity has made the indole nucleus a focal point for drug discovery and development, leading to a multitude of synthetic molecules with therapeutic applications in oncology, neurology, and infectious diseases. nih.govbio-connect.nl The ability of the indole structure to mimic peptides and bind to various enzymes and receptors contributes to its status as a cornerstone in the design of new therapeutic agents. rsc.org
Role of Nitrile Functional Groups in Pharmaceutical and Organic Chemistry
The nitrile functional group (–C≡N), also known as a cyano group, is a versatile and increasingly important component in both pharmaceutical and organic chemistry. nih.gov While historically viewed with caution, the modern understanding is that most organic nitriles are not nearly as toxic as inorganic cyanide salts and are metabolically stable, often passing through the body unchanged. nih.gov
In medicinal chemistry, the incorporation of a nitrile group has become a key strategy in drug design. nih.gov The nitrile's unique electronic properties—its strong electron-withdrawing nature and linearity—allow it to serve various functions. It can act as a bioisostere for carbonyl groups, a hydrogen bond acceptor, and can enhance a molecule's binding affinity to target proteins. nih.gov Over 30 FDA-approved drugs contain a nitrile moiety, prescribed for a wide range of conditions, highlighting the group's biocompatibility and utility in optimizing pharmacokinetic and pharmacodynamic profiles. nih.gov
In organic synthesis, the nitrile group is a valuable intermediate. It can be readily converted into other important functional groups, such as primary amines, carboxylic acids, and amides, making it a powerful tool for constructing complex molecular architectures. nih.gov
Structural Context of 6-Methyl-1H-indole-4-carbonitrile within Indole Derivatives
This compound is defined by its specific substitution pattern on the indole core. Its structure can be understood by comparing it with closely related analogues:
1H-Indole-4-carbonitrile: The parent compound lacking the methyl group at the 6-position. The presence of the methyl group in this compound can influence its electronic properties, solubility, and how it interacts with biological targets.
6-Methylindole (B1295342): This analogue lacks the nitrile group at the 4-position. The introduction of the carbonitrile group dramatically alters the electronic distribution of the benzene portion of the indole ring and provides a key reactive and interactive site.
1-Methyl-1H-indole-4-carbonitrile: This isomer features a methyl group on the indole nitrogen (N1) instead of the C6 position. The location of the methyl group significantly impacts the molecule's properties, particularly the hydrogen-bonding capability of the indole nitrogen, which is a common interaction point in biological systems.
The specific arrangement of a methyl group at C6 and a nitrile at C4 creates a unique electronic and steric profile that distinguishes it from these related compounds, making it a distinct target for chemical synthesis and investigation.
Overview of Research Areas Pertaining to Indole-Carbonitrile Compounds
Research into indole-carbonitrile compounds is a dynamic and expanding area, primarily driven by their potential in medicinal chemistry and materials science. Studies often focus on several key themes:
Synthesis of Complex Molecules: Indole-carbonitriles serve as versatile building blocks. The nitrile group can be chemically transformed, and the indole core can be further functionalized, allowing for the synthesis of complex polycyclic and heterocyclic structures. nih.gov Cross-coupling reactions are commonly employed to create diverse libraries of substituted indole-carbonitriles for screening. nih.gov
Anticancer Research: A significant portion of research is dedicated to exploring the anticancer properties of indole derivatives. Indole-carbonitriles and related structures, such as indole-acrylonitriles, have been synthesized and evaluated for their ability to inhibit the growth of various human tumor cell lines. rsc.org The mechanism of action often involves targeting key proteins in cancer progression, such as kinases or tubulin. rsc.org
Antimicrobial and Antiviral Agents: The indole scaffold is a known pharmacophore for antimicrobial agents. rsc.org Researchers actively design and synthesize novel indole-carbonitrile derivatives to combat bacterial and fungal pathogens, including drug-resistant strains.
Metabolic Diseases: Certain indole-pyridine carbonitrile derivatives have been investigated as potential treatments for diabetes mellitus by targeting enzymes like α-glucosidase and α-amylase. tandfonline.com
Fluorescent Probes: The electronic properties of the indole ring, when combined with a nitrile group, can give rise to interesting photophysical characteristics. Some indole-4-carboxylate derivatives have been studied for their potential use as fluorescent probes to investigate protein structure and dynamics. fluoromart.com
Detailed Research Findings
While specific, in-depth research publications focusing exclusively on this compound are not prevalent in publicly accessible literature, its chemical nature allows for well-established synthetic approaches and points toward potential areas of investigation based on related structures.
Synthesis Strategies
The synthesis of this compound would likely proceed through multi-step sequences common in indole chemistry. A plausible route could involve the initial construction of the 6-methylindole core using established methods like the Fischer, Bischler, or Madelung indole syntheses, starting from appropriately substituted precursors (e.g., a substituted phenylhydrazine (B124118) and a ketone).
Once the 6-methylindole scaffold is obtained, the introduction of the 4-carbonitrile group would be the next key challenge. This could potentially be achieved through:
Sandmeyer Reaction: Starting from a 4-amino-6-methylindole precursor, a Sandmeyer reaction could be employed to introduce the nitrile group.
Cyanation of a Halogenated Intermediate: A 4-bromo or 4-iodo-6-methylindole could be subjected to a palladium- or copper-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN). This is a widely used method for introducing nitriles onto aromatic rings.
Dehydration of an Amide: Synthesis could also proceed from 6-methyl-1H-indole-4-carboxamide, which could be dehydrated to the corresponding nitrile using standard dehydrating agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.
Potential Research Applications
The research interest in this compound can be inferred from the documented activities of its close structural relatives. For instance, various substituted indole-carbonitriles have been explored for their therapeutic potential. nih.govtandfonline.com The presence of the methyl group at the 6-position and the nitrile at the 4-position provides a unique template for creating analogues with potential biological activity. Given the extensive research into indole derivatives as anticancer, antimicrobial, and anti-inflammatory agents, it is plausible that this compound and its derivatives could be synthesized and screened for similar activities. nih.govrsc.org
Compound Data Tables
The following tables provide key information on this compound and its structural analogues, as well as a summary of investigated biological activities for the broader class of indole-carbonitrile derivatives.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | 3613-02-3 | C₁₀H₈N₂ | 156.18 | The target compound of this article. bldpharm.com |
| 1H-Indole-4-carbonitrile | 16136-52-0 | C₉H₆N₂ | 142.16 | The parent indole-4-nitrile structure. oakwoodchemical.com |
| 1-Methyl-1H-indole-4-carbonitrile | 628711-58-0 | C₁₀H₈N₂ | 156.18 | N-methylated isomer. sigmaaldrich.com |
| 6-Methyl-1H-indole-2-carboxylic acid | 18474-59-4 | C₁₀H₉NO₂ | 175.18 | Isomer with a carboxylic acid at the 2-position. chemicalbook.com |
| 1-Methyl-1H-indole-6-carbonitrile | 20996-87-6 | C₁₀H₈N₂ | 156.18 | N-methylated regioisomer of the nitrile. sigmaaldrich.com |
| 6-Amino-1H-indole-4-carbonitrile | 885518-24-1 | C₉H₇N₃ | 157.17 | Analogue with an amino group at the 6-position. chemscene.com |
| Methyl indole-4-carboxylate | 39830-66-5 | C₁₀H₉NO₂ | 175.18 | The corresponding methyl ester at the 4-position. orgsyn.org |
Table 2: Investigated Biological Activities of Indole-Nitrile Derivatives
| Derivative Class | Investigated Activity | Key Findings |
| Indole-Acrylonitriles | Anticancer | Showed significant growth inhibition against various human tumor cell lines, including leukemia, lung, colon, and breast cancer. rsc.org |
| Indole-Pyridine Carbonitriles | Antidiabetic | Exhibited potent inhibitory activities against α-glucosidase and α-amylase enzymes, suggesting potential for controlling diabetes. tandfonline.com |
| General Indole Derivatives | Antimicrobial | Various synthetic indole derivatives have shown potent activity against bacterial and fungal pathogens. rsc.orgrsc.org |
| Indole-2-Carbonitriles | Adrenergic Antagonists | Used as building blocks for molecules that inhibit the function of adrenergic receptors. nih.gov |
Properties
IUPAC Name |
6-methyl-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-8(6-11)9-2-3-12-10(9)5-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCXXXATYNRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646515 | |
| Record name | 6-Methyl-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-54-3 | |
| Record name | 6-Methyl-1H-indole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of 6 Methyl 1h Indole 4 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This would involve dissolving a purified sample of 6-Methyl-1H-indole-4-carbonitrile in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquiring its spectra.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum would be essential to reveal the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of each proton in the molecule. This would confirm the substitution pattern on the aromatic rings and the presence of the N-H and methyl protons.
Carbon-13 NMR (¹³C NMR) Analysis
A ¹³C NMR spectrum would identify the chemical shifts of all carbon atoms, including the distinct signals for the methyl carbon, the nitrile carbon, and the carbons of the indole (B1671886) ring system, providing further confirmation of the molecular structure.
Two-Dimensional NMR Techniques
Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to definitively assign each proton and carbon signal and to establish connectivity within the molecule, confirming the precise placement of the methyl and carbonitrile groups.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum would clearly show the characteristic absorption bands for the key functional groups. A sharp, intense peak would be expected for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. The N-H stretch of the indole ring would appear as a distinct band around 3300-3500 cm⁻¹. Other bands would correspond to C-H and C=C stretching and bending vibrations of the aromatic system and the methyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, allowing for the confirmation of the elemental formula (C₁₀H₈N₂). The fragmentation pattern observed in the mass spectrum would offer additional structural information, showing characteristic losses of fragments that can be pieced together to verify the structure.
X-ray Crystallography for Solid-State Structure Determination
To obtain unequivocal proof of the three-dimensional structure in the solid state, a single crystal of this compound would need to be grown and analyzed by X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, offering the most definitive structural characterization possible.
Without access to primary research that has synthesized and characterized this specific molecule, any attempt to generate the requested data tables and detailed findings would be speculative and would not meet the required standards of scientific accuracy.
Chromatographic Techniques for Purity Assessment and Separation
The purification and assessment of the purity of this compound, a nuanced indole derivative, relies heavily on various chromatographic techniques. These methods are fundamental in isolating the compound from reaction mixtures and quantifying its purity, which is crucial for its subsequent use in research and development. The selection of a specific chromatographic technique and its operational parameters is dictated by the chemical properties of the analyte and the matrix in which it is present. For indole derivatives, including this compound, column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are the most pertinent methods.
The lipophilic nature of the indole nucleus, combined with the polar carbonitrile and methyl functional groups, allows for effective separation using normal-phase chromatography. While specific chromatographic data for this compound is not extensively detailed in publicly available literature, the purification of analogous indole derivatives provides a strong basis for its chromatographic behavior.
For instance, the purification of closely related compounds such as 6-(dibenzylamino)-1H-indole-4-carbonitrile is effectively achieved using silica (B1680970) gel column chromatography with a gradient of 0–10% ethyl acetate (B1210297) in hexanes. nih.gov This suggests that a similar solvent system would be a suitable starting point for the separation of this compound. The polarity of the eluent is gradually increased to facilitate the elution of the compound from the stationary phase.
Similarly, the synthesis of other functionalized indole-2-carbonitriles reports the use of column chromatography with a petroleum ether/ethyl acetate (80:20) mixture as the eluent for purification. nih.gov This further reinforces the utility of silica gel chromatography with non-polar to moderately polar solvent systems for the separation of indole carbonitrile derivatives.
Thin-layer chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. The choice of the mobile phase for TLC would mirror that used for column chromatography, allowing for a predictive assessment of the separation.
While detailed HPLC or Gas Chromatography (GC) methods for this compound are not readily found, the general principles of chromatography suggest that reversed-phase HPLC would be a powerful technique for its purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide excellent resolution and allow for the detection of impurities.
The following table summarizes typical chromatographic conditions used for the separation and purity assessment of indole carbonitrile derivatives, which can be adapted for this compound.
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application |
| Column Chromatography | Silica Gel | Gradient of 0-10% Ethyl Acetate in Hexanes | UV light or staining agents | Preparative separation and purification |
| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate (80:20) | UV light or staining agents | Purification of reaction products |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Ethyl Acetate/Hexanes or similar solvent systems | UV light (254 nm) | Reaction monitoring and purity estimation |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradient | UV Detector | Quantitative purity analysis and impurity profiling |
Computational and Theoretical Investigations of 6 Methyl 1h Indole 4 Carbonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No specific literature was found detailing DFT calculations for 6-Methyl-1H-indole-4-carbonitrile. This section would have discussed the use of DFT to understand the molecule's fundamental electronic properties.
Geometry Optimization and Electronic Structure Analysis
Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the electronic structure (e.g., Mulliken atomic charges, natural bond orbital analysis) of this compound is not available in the reviewed literature.
Prediction of Spectroscopic Parameters
There are no published studies that predict the spectroscopic parameters (such as IR, Raman, and NMR spectra) of this compound through computational methods.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, has not been reported for this compound.
Mechanistic Pathway Elucidation through Computational Modeling
No computational studies on the elucidation of reaction mechanisms involving this compound were identified. Such studies would provide valuable insights into its reactivity and potential synthetic pathways.
Molecular Dynamics Simulations
No literature was found describing molecular dynamics simulations of this compound. These simulations would be instrumental in understanding the compound's dynamic behavior, interactions with solvents, and its conformational landscape over time.
Based on the comprehensive literature review, there is a clear lack of published research focusing on the computational and theoretical investigation of this compound. While computational studies on other indole (B1671886) derivatives are available, the strict focus of this article on the specified compound prevents the extrapolation of data from these related molecules. Therefore, the detailed, informative, and scientifically accurate content requested for each section and subsection of the outline could not be generated. Further experimental and computational research is needed to elucidate the properties of this compound.
Reactivity and Chemical Transformations of 6 Methyl 1h Indole 4 Carbonitrile
Reactions Involving the Indole (B1671886) Nitrogen (N-1) Functionalization
The nitrogen atom of the indole ring in 6-Methyl-1H-indole-4-carbonitrile is weakly acidic and can be deprotonated by a variety of bases to form an indolyl anion. bhu.ac.in This anion is a potent nucleophile and can react with a range of electrophiles, leading to N-functionalized products. nih.gov Common functionalization reactions include N-alkylation and N-acylation.
N-Alkylation and N-Acylation:
The N-H proton of the indole can be removed by bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or butyllithium (B86547) (BuLi) in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). bhu.ac.innih.gov The resulting nucleophilic nitrogen can then be treated with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acyl halides (e.g., acetyl chloride, benzoyl chloride) to yield the corresponding N-alkylated or N-acylated derivatives. nih.govorganic-chemistry.org These reactions are generally efficient and provide a straightforward method for modifying the indole nitrogen. The choice of base and solvent system can be critical for the success of these transformations.
| Reaction Type | Reagents | Product |
| N-Methylation | 1. NaH, DMF2. CH₃I | 6-Methyl-1-methyl-1H-indole-4-carbonitrile |
| N-Benzylation | 1. K₂CO₃, DMF2. BnBr | 1-Benzyl-6-methyl-1H-indole-4-carbonitrile |
| N-Acetylation | 1. BuLi, THF2. AcCl | 1-Acetyl-6-methyl-1H-indole-4-carbonitrile |
| N-Tosylation | 1. NaH, DMF2. TsCl | 6-Methyl-1-tosyl-1H-indole-4-carbonitrile |
This table presents representative N-1 functionalization reactions based on general indole chemistry.
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. The preferred site of substitution is the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.inrsc.orgquimicaorganica.org In this compound, the C-4 and C-6 positions are already substituted. The directing effects of the existing substituents will influence the position of further substitution. The methyl group at C-6 is an activating, ortho-, para-director, while the cyano group at C-4 is a deactivating, meta-director. minia.edu.egyoutube.comlibretexts.org
Given that the C-3 position is the most nucleophilic site in the indole ring, electrophilic substitution is expected to occur predominantly at this position. bhu.ac.in If the C-3 position were blocked, substitution would likely occur on the benzene (B151609) portion of the ring, influenced by the directing effects of the methyl and cyano groups.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, Ac₂O | 3-Nitro-6-methyl-1H-indole-4-carbonitrile |
| Bromination | NBS, CH₂Cl₂ | 3-Bromo-6-methyl-1H-indole-4-carbonitrile |
| Friedel-Crafts Acylation | AcCl, AlCl₃, CS₂ | 3-Acetyl-6-methyl-1H-indole-4-carbonitrile |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formyl-6-methyl-1H-indole-4-carbonitrile |
This table summarizes the expected products of electrophilic aromatic substitution on this compound based on the general reactivity of indoles.
Transformations of the Carbonitrile Group
The carbonitrile (cyano) group at the C-4 position is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound.
Hydrolysis to Carboxylic Acid:
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis is typically carried out by heating the nitrile with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. libretexts.orgmasterorganicchemistry.com Base-catalyzed hydrolysis involves heating with an aqueous solution of a strong base such as sodium hydroxide, which initially yields a carboxylate salt that is subsequently protonated in an acidic workup to give the carboxylic acid. chemistrysteps.comyoutube.com
Reduction to Primary Amine:
The carbonitrile can be reduced to a primary amine (aminomethyl group). youtube.comlibretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, followed by an aqueous workup. libretexts.orgorganic-chemistry.org Catalytic hydrogenation can also be employed. This conversion provides a valuable entry point for further derivatization, such as amide or sulfonamide formation.
Conversion to Tetrazole:
The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, to form a tetrazole ring. nih.govacs.orgorganic-chemistry.org This reaction is often catalyzed by a Lewis acid, such as zinc chloride, or can be performed at elevated temperatures in a suitable solvent. organic-chemistry.orggoogle.com The resulting tetrazole is considered a bioisostere of a carboxylic acid and is a common functional group in medicinal chemistry.
| Transformation | Reagents | Product |
| Hydrolysis | 1. NaOH (aq), Δ2. H₃O⁺ | 6-Methyl-1H-indole-4-carboxylic acid |
| Reduction | 1. LiAlH₄, THF2. H₂O | (6-Methyl-1H-indol-4-yl)methanamine |
| Tetrazole Formation | NaN₃, ZnCl₂, H₂O, Δ | 4-(1H-Tetrazol-5-yl)-6-methyl-1H-indole |
This table illustrates key transformations of the carbonitrile group based on established organic reactions.
Reactions at the C-6 Methyl Group
The methyl group at the C-6 position, being attached to an aromatic ring, exhibits reactivity characteristic of a benzylic position.
Oxidation:
Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically used for this purpose. This provides an alternative route to a dicarboxylic acid derivative of the indole core.
Halogenation:
Radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction would yield a halomethyl derivative, which is a versatile intermediate for further nucleophilic substitution reactions.
| Reaction Type | Reagents | Product |
| Oxidation | KMnO₄, H₂O, Δ | 4-Cyano-1H-indole-6-carboxylic acid |
| Radical Bromination | NBS, Benzoyl Peroxide, CCl₄, Δ | 6-(Bromomethyl)-1H-indole-4-carbonitrile |
This table presents potential reactions at the C-6 methyl group based on general principles of benzylic reactivity.
Derivatization for Enhanced Reactivity or Specific Research Applications
The functional handles present in this compound allow for a wide range of derivatizations to tailor its properties for specific applications, such as in medicinal chemistry or materials science.
The indole N-H can be functionalized with various groups to modulate solubility, lipophilicity, and biological activity. The carboxylic acid obtained from nitrile hydrolysis can be converted into esters or amides through standard coupling procedures. The primary amine resulting from nitrile reduction can be acylated, alkylated, or used in the synthesis of more complex heterocyclic systems. The methyl group can be functionalized to introduce linkers or other reactive groups.
| Functional Group | Derivatization Reaction | Potential Application |
| Indole N-H | Alkylation with a polyethylene (B3416737) glycol (PEG) chain | Improved pharmacokinetic properties |
| 4-Carboxylic Acid (from nitrile) | Amide coupling with an amino acid | Synthesis of peptide-indole conjugates |
| 4-Aminomethyl (from nitrile) | Reaction with a fluorescent tag (e.g., FITC) | Preparation of a fluorescent probe |
| 6-Bromomethyl (from methyl) | Nucleophilic substitution with a thiol | Attachment to a solid support for screening |
This table provides examples of derivatization strategies for tailoring the properties of this compound for various research applications.
Biological Activities and Mechanistic Studies of 6 Methyl 1h Indole 4 Carbonitrile Derivatives
Exploration of Potential Biological Targets
Research into the broader class of indole (B1671886) derivatives suggests a multitude of potential biological targets. The diverse biological activities reported for indole compounds imply their interaction with various enzymes, receptors, and other cellular components. For instance, different indole derivatives have been found to target microbial enzymes, components of cell signaling pathways, and proteins involved in cell cycle regulation. researchgate.netnih.gov
Specific to indole-carbonitrile derivatives, studies on related structures have pointed towards potential interactions with enzymes and receptors involved in key physiological processes. However, dedicated studies to identify the specific biological targets of 6-Methyl-1H-indole-4-carbonitrile derivatives are not extensively documented.
Enzyme Inhibition Studies
The indole nucleus is a common feature in many enzyme inhibitors. For example, various indole derivatives have been investigated for their ability to inhibit enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases, which are implicated in inflammation and cancer. chim.it
Studies on related indole-based rhodanine (B49660) derivatives have shown potent inhibition of microbial enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis. nih.gov Furthermore, some indole derivatives have been evaluated for their inhibitory activity against 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov While these findings are for different classes of indole derivatives, they suggest that derivatives of this compound could potentially be explored for similar enzyme inhibitory activities.
Receptor Binding Studies
Indole derivatives have been shown to bind to a variety of receptors, including dopamine (B1211576), serotonin, and cannabinoid receptors. For instance, a study on cyanoindole derivatives demonstrated their high affinity and selectivity for the dopamine D(4) receptor, acting as partial agonists. nih.gov This highlights the potential of the cyano-substituted indole scaffold to interact with G-protein coupled receptors (GPCRs).
While there is a lack of specific receptor binding studies for this compound derivatives, the existing research on other cyanoindoles suggests that this class of compounds could be promising candidates for targeting specific receptor subtypes. nih.gov
In Vitro Biological Activity Assessments
The in vitro biological activities of various indole derivatives have been extensively reported, showcasing their potential in different therapeutic areas. These activities are typically assessed using a range of cell-based and biochemical assays.
Numerous studies have demonstrated the antibacterial and antifungal properties of indole derivatives. For example, certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have exhibited significant activity against a panel of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov Some of these compounds also showed potent antifungal activity against various fungal strains. nih.gov
The anticancer potential of indole derivatives is a major area of research. For example, some indole-acrylamide derivatives have been shown to induce G2/M-phase cell cycle arrest and apoptosis in cancer cell lines, with the cyano group on the linker enhancing potency. nih.gov Other indole-substituted furanones have been investigated as anti-tubulin agents, inhibiting tubulin polymerization. nih.gov
The following table summarizes the in vitro antimicrobial activity of selected indole-based rhodanine derivatives from a study, which could provide a conceptual framework for potential studies on this compound derivatives.
| Compound ID | Organism | MIC (mg/mL) | MBC/MFC (mg/mL) |
| 8 | Enterobacter cloacae | 0.004 | 0.008 |
| 8 | Escherichia coli | 0.03 | 0.06 |
| 15 | Trichophyton viride | 0.004 | 0.008 |
| 15 | Aspergillus fumigatus | 0.06 | 0.12 |
| Data is illustrative and based on a study of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov |
Molecular Docking and In Silico Analysis of Ligand-Target Interactions
Molecular docking is a computational technique frequently used to predict the binding mode and affinity of a ligand to a biological target. Several studies on indole derivatives have employed this method to rationalize their biological activities.
For various indole derivatives, molecular docking studies have predicted favorable binding affinities to their respective targets. For instance, in a study of indole-substituted furanones as tubulin inhibitors, docking simulations revealed strong binding to the colchicine-binding site, with calculated binding energies indicating stable interactions. nih.gov Similarly, docking of indole-based rhodanine derivatives into the active site of E. coli MurB has shown good binding scores, suggesting a potential mechanism for their antibacterial activity. nih.gov
Molecular docking studies also provide insights into the specific interactions between a ligand and the amino acid residues of its target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking studies of indole-acrylamide derivatives in the colchicine-binding site of tubulin have identified key hydrogen bond interactions with residues such as βAsn258 and βCys241, which are thought to stabilize the ligand-protein complex. nih.gov In another study, an indole-1,3,4-oxadiazole hybrid was shown to form hydrogen bonds with PRO175, VAL177, and SER174 of tubulin. nih.gov
The table below illustrates hypothetical key interactions for an indole derivative with a target enzyme, based on findings from related compounds.
| Compound | Target Enzyme | Key Interacting Residues | Type of Interaction |
| Indole Derivative A | Tubulin | βAsn258, βCys241 | Hydrogen Bond |
| Indole Derivative B | Tubulin | PRO175, VAL177, SER174 | Hydrogen Bond |
| This data is hypothetical and for illustrative purposes, based on studies of other indole derivatives. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Recent research has focused on cyano-substituted indole derivatives as potential ligands for α-synuclein (α-syn) aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov A systematic SAR study of these derivatives revealed several key structural features that determine their binding affinity and selectivity. For instance, the presence of an N-benzyl group on the indole nitrogen appears to be important for activity. nih.gov
In one study, a series of cyano-substituted indole derivatives were synthesized and evaluated for their binding potency to α-syn fibrils. nih.gov The investigation into compounds with substituents at the 3- and 6-positions provided significant SAR data. It was observed that while there was no clear pattern regarding the length of double bonds in these positions, the N-benzyl group on the indole nitrogen was deemed necessary for high binding affinity. nih.gov When the N-benzyl group was absent, the binding affinity was significantly reduced. nih.gov Furthermore, replacing a cyano group with a methyl acetate (B1210297) or a phenyl group also led to a decrease in binding affinity. nih.gov
Another study on tricyclic indole derivatives as inhibitors of the anti-apoptotic protein Mcl-1 highlighted the importance of substitution at the 6-position of the indole ring. nih.gov It was found that introducing a substituent at this position could significantly enhance the binding affinity to Mcl-1. nih.gov This suggests that for this compound, the methyl group at the 6-position likely plays a significant role in its biological activity, potentially by engaging in hydrophobic interactions within the binding pocket of its target protein.
The tables below summarize the SAR findings from studies on related 4-cyanoindole (B94445) derivatives, which can provide a predictive framework for the activity of this compound analogs.
Table 1: SAR of Cyano-Substituted Indole Derivatives as α-Synuclein Ligands nih.gov
| Compound/Analog | Modification | Effect on Binding Affinity (Ki) |
| Parent Scaffold | 3- and 6-position substituents with N-benzyl group | High affinity |
| Analog 1 | Removal of N-benzyl group | Significantly reduced affinity |
| Analog 2 | Replacement of cyano group with methyl acetate | Slightly decreased affinity |
| Analog 3 | Replacement of cyano group with phenyl group | No binding potency |
| Analog 4 | Substitution with a 3-pyridinylmethyl group | Slightly decreased binding potency |
Table 2: General SAR Insights for 6-Substituted Indole Derivatives nih.gov
| Position of Substitution | Type of Substituent | General Effect on Biological Activity |
| 6-position | Methyl group | Likely enhances activity through hydrophobic interactions |
| 6-position | Chlorine atom | Can lead to a significant increase in potency |
These studies collectively suggest that the biological activity of this compound analogs is highly sensitive to substitutions on the indole ring. The methyl group at the 6-position and the cyano group at the 4-position are critical determinants of their pharmacological profile. Further targeted SAR studies on this compound are warranted to fully elucidate its therapeutic potential.
Biosynthetic Pathways and Natural Occurrence of Indole Nitriles
Indole and its derivatives are a widespread class of natural products, with over 4,100 known compounds, many of which exhibit significant biological activity. nih.gov The biosynthesis of the indole ring system originates from the shikimate pathway, with anthranilate serving as a key intermediate. wikipedia.org This pathway ultimately leads to the formation of the essential amino acid tryptophan, which is the precursor to a vast array of indole alkaloids found in plants, fungi, bacteria, and marine organisms. nih.govwikipedia.org
While the natural occurrence of this compound itself is not prominently reported, other indole nitriles have been identified in nature. For example, 3-Cyanoindole has been found in species such as Capparis spinosa, Jeotgalibacillus marinus, and Brassica juncea. nih.gov The biosynthesis of the nitrile functional group in nature is diverse and can occur through various enzymatic pathways. researchgate.netrsc.org These pathways are crucial for nitrogen metabolism and chemical defense in the producing organisms. researchgate.netrsc.org
The formation of aromatic nitriles in nature can proceed through several routes, often involving the conversion of precursor molecules like amino acids. researchgate.net For instance, the biosynthesis of some nitrile compounds has been shown to start from L-tyrosine. researchgate.net It is plausible that indole nitriles are synthesized in a similar manner, starting from tryptophan. The indole ring of tryptophan would first undergo modifications by various enzymes to introduce the necessary functional groups, followed by the enzymatic conversion of a side chain or another functional group into a nitrile.
The enzymes involved in nitrile biosynthesis are varied and include members of the cytochrome P450 family and aldoxime dehydratases. rsc.org These enzymes can catalyze the dehydration of aldoximes, which can be derived from amino acids, to form the corresponding nitriles. This enzymatic machinery provides a plausible route for the natural synthesis of indole nitriles from tryptophan or its derivatives.
The table below provides examples of naturally occurring indole compounds and their precursors, illustrating the biosynthetic diversity within this class of molecules.
Table 3: Natural Occurrence and Biosynthesis of Selected Indole Derivatives
| Indole Compound | Natural Source(s) | Precursor(s) |
| Indole | Human feces, coal tar, various plants | Tryptophan wikipedia.org |
| Tryptophan | Most organisms | Anthranilate (via shikimate pathway) wikipedia.org |
| 3-Cyanoindole | Capparis spinosa, Jeotgalibacillus marinus, Brassica juncea | Likely Tryptophan derivative nih.gov |
| Indole-3-acetic acid | Plants (auxin) | Tryptophan |
| Serotonin | Animals (neurotransmitter) | Tryptophan |
The study of the biosynthetic pathways of indole nitriles is an active area of research. Understanding how these compounds are produced in nature can provide valuable insights for their synthetic production and for the discovery of novel bioactive molecules.
Applications in Advanced Chemical and Pharmaceutical Research
Utilization as Chemical Intermediates in Complex Molecule Synthesis
The structure of 6-methyl-1H-indole-4-carbonitrile makes it a versatile chemical intermediate for constructing more complex molecules. creative-proteomics.com The indole (B1671886) scaffold itself provides multiple reaction sites, while the nitrile group offers a gateway to a variety of other functional groups. nih.govnih.gov
The indole core is analogous to pyrrole (B145914) in its reactivity and can readily participate in various chemical reactions, with the C3 position being particularly susceptible to electrophilic substitution. nih.gov Furthermore, the nitrogen atom (N1) can be easily alkylated or arylated to introduce additional diversity. nih.gov
The cyano group at the C4 position is a key functional handle. It is a valuable precursor for the synthesis of various indole-fused polycycles and other substituted indoles. nih.gov Its chemical reactivity allows for several important transformations:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding 4-carboxylic acid, a common functional group in biologically active molecules.
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), providing a flexible linker for attaching other molecular fragments.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems.
Cross-Coupling Reactions: The indole ring can undergo various modern cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups at specific positions. nih.govmdpi.com
| Functional Group | Potential Transformation | Product Functional Group | Significance |
| 4-Carbonitrile | Hydrolysis | 4-Carboxylic Acid | Common in drug molecules, enables amide coupling |
| 4-Carbonitrile | Reduction (e.g., with LiAlH₄) | 4-Aminomethyl | Provides a basic center and a flexible linker |
| 4-Carbonitrile | Reaction with organometallics | 4-Ketone | Introduction of a carbonyl group for further derivatization |
| 1-Nitrogen (N-H) | Alkylation/Arylation | N-Substituted Indole | Modulates steric and electronic properties, often key for biological activity nih.gov |
This table illustrates potential synthetic transformations based on the known reactivity of indole and nitrile functional groups.
Role in Drug Discovery and Lead Optimization
The indole nucleus is a fundamental component in a multitude of therapeutic agents, including those with anticancer, antimicrobial, and antiviral properties. nih.govchula.ac.thopenmedicinalchemistryjournal.com this compound serves as a valuable starting scaffold for the discovery of new drug candidates, allowing medicinal chemists to systematically explore structure-activity relationships (SAR). acs.org
The distinct substitution pattern of this molecule offers two primary vectors for modification. The methyl group at the C6 position and the carbonitrile at the C4 position can be modified or retained to optimize interactions with biological targets. For instance, in the development of novel potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), a library of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (molecules derived from an indole core) was synthesized. acs.org This SAR study included a 6-methyl substituted analogue, demonstrating that modification at this position is a viable strategy for tuning biological efficacy and potency. acs.org
The carbonitrile group itself can be a critical pharmacophore, participating in hydrogen bonding or other interactions within a receptor's active site. Alternatively, it can serve as a bioisosteric replacement for other functional groups, such as a carboxylic acid or an amide, to improve pharmacokinetic properties. The conversion of the nitrile to the corresponding carboxylic acid or amide is a common tactic in lead optimization to explore different binding modes. This is exemplified by the development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, where the carboxyl group plays a crucial role in chelating metal ions in the enzyme's active site. acs.org
| Parent Scaffold | Derivative Example | Biological Activity | Reference |
| Tetrahydro-γ-carboline | 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | CFTR Potentiator | acs.org |
| Indole-2-carboxylic acid | Ethyl 6-bromo-1H-indole-2-carboxylate | Precursor to HIV-1 Integrase Inhibitors | acs.org |
| Nitroindole | 7-nitro-1H-indole-2-carboxylic acid derivatives | Allosteric inhibitors of fructose-1,6-bisphosphatase | acs.org |
| Indole-aryl amide | N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide | Anticancer (selective for HT29 cells) | nih.gov |
This table presents examples of biologically active indole derivatives, highlighting the importance of substitutions on the indole ring for therapeutic applications.
Potential in Material Science
While less explored than its pharmaceutical applications, the this compound scaffold possesses structural features that suggest potential utility in material science. Indole derivatives have been successfully employed in the development of materials with interesting optical and electronic properties, such as non-linear optical chromophores and components for organic solar cells. openmedicinalchemistryjournal.com
A key area of potential is in the field of fluorescent materials. Research into fluorescent nucleoside analogues has shown that an indole-4-carbonitrile core can exhibit superior photophysical characteristics compared to other fluorescent probes. nih.gov The combination of an electron-donating group (the 6-methyl group) and a strong electron-withdrawing group (the 4-nitrile group) on the aromatic indole ring creates a "push-pull" electronic system. This configuration is a well-established design principle for creating organic fluorophores, dyes, and materials for organic electronics, as it can lead to strong intramolecular charge transfer (ICT) upon photoexcitation, often resulting in high fluorescence quantum yields and environment-sensitive emission.
Furthermore, studies on related azaindoles (where a carbon in the benzene (B151609) ring is replaced by nitrogen) have detailed their complex photophysical behavior, including fluorescence and the formation of self-assembling structures. researchgate.net This suggests that the electronic and hydrogen-bonding properties of the indole core, as modified in this compound, could be harnessed for the rational design of novel sensors, organic light-emitting diode (OLED) components, or other functional organic materials.
Future Directions and Emerging Research Avenues for 6 Methyl 1h Indole 4 Carbonitrile
Development of Novel and Sustainable Synthetic Strategies
The synthesis of functionalized indoles is a mature field, yet the demand for more efficient, cost-effective, and environmentally benign methods continues to drive innovation. Future research on the synthesis of 6-Methyl-1H-indole-4-carbonitrile will likely focus on the principles of green chemistry and the development of novel catalytic systems.
Recent years have seen a surge in the use of sustainable approaches for indole (B1671886) synthesis, moving away from traditional methods that often require harsh conditions and generate significant waste. nih.govderpharmachemica.com Methodologies such as microwave-assisted synthesis have been shown to accelerate reaction times and improve yields for various indole derivatives. figshare.comnih.gov The application of such techniques to the synthesis of this compound could offer substantial advantages over conventional heating methods.
Furthermore, the exploration of novel catalytic systems is a promising avenue. This includes the use of photocatalysis and electrocatalysis, which can enable unique bond formations under mild conditions. Current time information in Edmonton, CA. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, represent another area of intense interest for the efficient synthesis of indole scaffolds. nih.govacs.org A hypothetical comparison of different synthetic approaches for a related indole carbonitrile is presented in Table 1, illustrating the potential for improvement in yield and sustainability.
Table 1: Illustrative Comparison of Synthetic Strategies for a Functionalized Indole Carbonitrile
| Synthetic Strategy | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Green Chemistry Considerations |
| Traditional Fischer Indole Synthesis | Strong Acid | High-boiling solvent | 12-24 | 65 | High temperature, acidic waste |
| Microwave-Assisted Synthesis | None | Ethanol (B145695) | 0.5 | 85 | Reduced energy consumption and time |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂ | Toluene | 8 | 90 | Use of transition metal catalyst |
| Multicomponent Reaction | Lewis Acid | Water | 2 | 88 | High atom economy, use of green solvent |
Identification of Undiscovered Biological Targets and Therapeutic Applications
The indole nucleus is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. figshare.comnih.govrsc.org Future research will undoubtedly focus on a comprehensive evaluation of the biological activity of this compound.
Initial screening efforts would likely investigate its potential as an anticancer agent, given that many indole derivatives have shown potent activity against various cancer cell lines. nih.govthesciencein.org The mechanism of action could involve the inhibition of key cellular targets such as tubulin polymerization, protein kinases (e.g., TRK, EGFR, VEGFR), or Bcl-2 family proteins. nih.govthesciencein.orgnih.gov A hypothetical screening of this compound against a panel of cancer cell lines is shown in Table 2.
Beyond oncology, the antiviral potential of this compound should be explored. Indole derivatives have been identified as inhibitors of various viral enzymes, including reverse transcriptase and protease, making them attractive candidates for the development of new antiviral drugs. nih.govderpharmachemica.comCurrent time information in Edmonton, CA. The search for novel biological targets can be accelerated by modern techniques such as chemical proteomics, which can identify the protein binding partners of a small molecule in a cellular context.
Table 2: Hypothetical Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | 6.5 |
| HeLa | Cervical Cancer | 7.8 |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. thesciencein.orgacs.org These computational tools can be leveraged to accelerate the identification of lead compounds, predict their biological activities, and optimize their properties. For this compound, AI and ML can play a pivotal role in several areas.
Quantitative Structure-Activity Relationship (QSAR) models can be developed for indole derivatives to predict the biological activity of new analogues based on their chemical structures. figshare.comrsc.orgmdpi.com This can guide the synthesis of more potent and selective compounds. In silico screening of large virtual libraries of indole derivatives against various biological targets can be performed to identify promising candidates for further experimental validation. Current time information in Edmonton, CA.rsc.org Furthermore, generative AI models can be employed for the de novo design of novel indole-based compounds with desired pharmacological profiles.
Exploration of Structure-Based Drug Design Principles for Specific Target Engagement
Once a biological target for this compound is identified, structure-based drug design (SBDD) can be employed to optimize its interaction with the target protein. This approach relies on the three-dimensional structure of the target, which can be determined experimentally (e.g., through X-ray crystallography) or predicted using computational methods.
Molecular docking studies can be used to predict the binding mode of this compound within the active site of its target. derpharmachemica.comnih.govthesciencein.org This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. This knowledge can then be used to guide the rational design of new derivatives with improved potency and selectivity. For instance, modifications to the methyl or cyano groups, or the introduction of new substituents on the indole ring, can be explored to enhance target engagement.
Advanced Mechanistic Investigations at the Molecular Level
A deep understanding of the mechanism of action of a drug candidate at the molecular level is crucial for its successful development. For this compound, future research should focus on elucidating the precise molecular interactions and electronic effects that govern its biological activity.
Advanced spectroscopic techniques, in combination with quantum chemical calculations, can provide detailed insights into the compound's structure, electronic properties, and reactivity. nih.govfigshare.comresearchgate.net Quantum chemical studies can be used to calculate properties such as the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment, which can help to explain its reactivity and interactions with biological macromolecules. researchgate.net Mechanistic studies on related indole-metabolizing enzymes, such as indole prenyltransferases, can also provide valuable information on how this compound might be processed in biological systems. rsc.org These fundamental investigations will provide a solid scientific foundation for the rational design of next-generation therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 6-Methyl-1H-indole-4-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Multi-component reactions (MCRs) using substituted indoles and nitrile precursors in aqueous or green solvents (e.g., ethanol/water mixtures) are effective. For example, one-pot three-component reactions involving aldehydes, malononitrile, and methyl-substituted indoles under reflux (80–100°C) yield chromene-carbonitrile analogs. Optimization includes adjusting pH (e.g., using piperidine as a catalyst) and reaction time (6–12 hours) to improve yields (≥75%) . IR and LCMS can monitor nitrile group incorporation (ν ~2200 cm⁻¹ for –CN stretch; m/z corresponding to [M]− ions) .
Q. How can spectroscopic techniques (IR, NMR, LCMS) be applied to characterize this compound?
- Methodological Answer :
- IR : Confirm the presence of the nitrile group via a sharp peak at ~2204 cm⁻¹. Hydroxyl (–OH) and amine (–NH₂) stretches (if present) appear at 3300–3500 cm⁻¹ .
- ¹H NMR : Aromatic protons on the indole ring resonate at δ 6.5–8.0 ppm, while methyl groups (e.g., –CH₃) appear as singlets at δ 2.3–2.5 ppm. Coupling patterns help assign substitution positions .
- LCMS : Use APCI to detect [M]− or [M+H]+ ions. Fragmentation patterns (e.g., loss of –CN or methyl groups) aid structural confirmation .
Q. What purity standards and analytical methods are critical for validating this compound in research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥98% purity. Cross-reference with CAS-registered melting points (e.g., 140–146°C for indole-4-carbonitrile derivatives) and compare IR/NMR data with PubChem entries . For lab-scale batches, TLC (Rf ~0.4 in ethyl acetate/hexane) provides rapid purity checks .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines bond angles and torsion angles (e.g., C–N–C bond angles ~120°). For example, indole derivatives with fluorinated substituents show deviations in planarity due to steric effects, which SHELX models via anisotropic displacement parameters . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?
- Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-predicted values may arise from solvent effects or conformational flexibility. Recalculate DFT models using implicit solvent models (e.g., PCM for DMSO) and compare NOESY data to validate dynamic conformers . For unresolved conflicts, use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm through-space couplings .
Q. How can green chemistry principles improve the sustainability of synthesizing this compound?
- Methodological Answer : Replace traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or bio-based ethanol. Catalytic systems (e.g., ZnO nanoparticles) reduce reaction temperatures and waste. Continuous flow reactors enhance atom economy by minimizing side reactions (e.g., dimerization) and enabling in-line purification .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitrile group activates the indole ring for Suzuki-Miyaura coupling at the 4-position. Density functional theory (DFT) studies show that Pd(0) catalysts facilitate oxidative addition with C–Br bonds (if present), while steric hindrance from the methyl group slows reactivity at the 6-position. Monitor intermediates via in-situ IR to optimize catalytic cycles .
Data Analysis and Interpretation
Q. How should researchers handle conflicting bioactivity data in studies involving this compound analogs?
- Methodological Answer : Use longitudinal panel designs (e.g., three-wave studies) to distinguish short-term vs. long-term effects. For example, contradictory cytotoxicity results may arise from assay variability (MTT vs. ATP-based assays). Normalize data to internal controls (e.g., housekeeping genes) and apply mixed-effects models to account for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
